molecular formula C23H28N4O B2439509 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide CAS No. 1904031-23-7

1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide

Cat. No.: B2439509
CAS No.: 1904031-23-7
M. Wt: 376.504
InChI Key: CZGVNZMUUIBWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide is a chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule is characterized by the strategic incorporation of a 1-phenylcyclopropane carboxamide moiety, a structure noted for its rigid conformation and potential to enhance binding affinity and metabolic stability in bioactive molecules . This carboxamide group is linked to a piperidine ring, which is in turn connected to a tetrahydrocinnoline system, a partially saturated bicyclic structure that can serve as a versatile scaffold, often contributing to a molecule's ability to interact with various enzyme active sites and biological targets. The specific research applications and biological activity profile of this compound are areas of active investigation. Compounds featuring cyclopropane carboxamide structures have been explored for a range of pharmacological activities, including as antiproliferative agents in oncology research . The presence of the tetrahydrocinnoline and piperidine fragments suggests potential for targeting protein-protein interactions or enzymes common in signal transduction pathways. Researchers are encouraged to investigate its precise mechanism of action, potency, and selectivity in specific biological assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c28-22(23(12-13-23)18-7-2-1-3-8-18)24-19-10-14-27(15-11-19)21-16-17-6-4-5-9-20(17)25-26-21/h1-3,7-8,16,19H,4-6,9-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGVNZMUUIBWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tetrahydrocinnoline moiety: This step involves the condensation of the piperidine derivative with a suitable cinnoline precursor, often under reflux conditions.

    Attachment of the cyclopropane carboxamide group: This can be done through a cyclopropanation reaction, using reagents such as diazomethane or other cyclopropanating agents.

    Final coupling with the phenyl group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the phenyl group onto the molecule.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its interactions with biological targets can be studied to identify potential therapeutic uses.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound shares some structural similarities but lacks the cyclopropane carboxamide group.

    1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one: Another structurally related compound, which also lacks the cyclopropane carboxamide group.

    N-(1-(4-methoxyphenyl)ethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide: This compound has a similar core structure but different substituents.

The uniqueness of 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to these similar compounds.

Biological Activity

The compound 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Cyclopropane Ring : Utilizing methods such as α-alkylation of phenyl acetonitrile derivatives.
  • Amide Coupling : The cyclopropane derivative is then coupled with various amines to form the final compound.

The synthetic pathway not only enhances the yield but also allows for the introduction of various substituents that can modulate biological activity.

Antiproliferative Properties

Research indicates that derivatives of cyclopropane carboxamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide have shown effective inhibition of cell proliferation in U937 human myeloid leukemia cells without exhibiting cytotoxicity towards normal cells . This selective activity is crucial for developing cancer therapeutics with reduced side effects.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Key Cellular Pathways : These compounds may interfere with signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

The biological activity of 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide can be influenced by various structural modifications:

Structural FeatureModification Effect
Cyclopropane RingEnhances metabolic stability and binding affinity
Amine SubstituentAlters potency and selectivity towards specific targets
Aromatic GroupsInfluences lipophilicity and cellular permeability

Research has shown that the presence of a piperidine moiety contributes significantly to the compound's binding interactions with biological targets .

Case Study 1: Antitumor Activity

In a recent study involving a series of cyclopropane carboxamide derivatives, one compound demonstrated potent antitumor activity against several cancer cell lines while maintaining low toxicity levels in normal cells. The study highlighted the importance of structural features in enhancing biological efficacy .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of similar compounds in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal loss and improve cognitive function in animal models, suggesting a promising avenue for treating neurodegenerative diseases .

Q & A

What are the critical considerations in designing a synthetic route for this compound to optimize yield and purity?

Advanced Research Focus:
Designing a multi-step synthesis requires optimization of reaction conditions (e.g., solvent selection, temperature, catalyst use) and purification protocols. Key steps include:

  • Coupling Reactions: Amide bond formation between the cyclopropane-carboxamide and piperidine-tetrahydrocinnolinyl moieties, using coupling agents like EDC/HOBt under inert atmospheres .
  • Heterocyclic Ring Formation: Cyclization steps for the tetrahydrocinnoline core may require controlled heating (e.g., reflux in methanol/DMF) and monitoring via TLC or HPLC to prevent side reactions .
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) ensures removal of unreacted intermediates. Crystallization in polar solvents (e.g., ethanol/water) enhances purity .

How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Approach:

  • Orthogonal Assays: Validate target engagement using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene systems) to confirm mechanism-specific activity .
  • Cellular Context: Account for differences in cell membrane permeability, efflux pumps, or metabolic enzymes by comparing results in isogenic cell lines or primary cells .
  • Data Normalization: Use standardized positive/negative controls (e.g., reference inhibitors) and statistical methods (e.g., Z’-factor) to minimize inter-assay variability .

What advanced analytical techniques are essential for confirming structural integrity post-synthesis?

Key Techniques:

  • NMR Spectroscopy: 2D NMR (¹H-¹³C HSQC, HMBC) resolves stereochemistry and confirms cyclopropane ring integrity .
  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement (<5 ppm error) verifies molecular formula, especially for nitrogen-rich heterocycles .
  • X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of 3D structure, including piperidine ring conformation .

What strategies enhance solubility and bioavailability for in vivo studies?

Methodological Solutions:

  • Salt Formation: Convert the free base to hydrochloride or citrate salts to improve aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide or cyclopropane moieties .
  • Formulation Optimization: Use lipid-based nanoemulsions or cyclodextrin complexes to enhance dissolution rates in physiological media .

How should researchers approach target validation when preliminary data suggest off-target interactions?

Advanced Validation Strategies:

  • CRISPR/Cas9 Knockout: Generate cell lines lacking the putative target protein to confirm on-target effects .
  • Thermal Shift Assays: Monitor protein thermal stability shifts upon compound binding to identify direct targets .
  • Chemical Proteomics: Use affinity-based pull-down assays with biotinylated analogs to map off-target binding partners .

What computational modeling methods predict binding affinity to putative targets?

Computational Tools:

  • Molecular Docking: Use Schrödinger Glide or AutoDock Vina to screen against homology models of the tetrahydrocinnoline-binding domain .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., in GROMACS) to assess binding stability and conformational changes .
  • Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs to prioritize SAR modifications .

How can the compound’s stability under varying pH and temperature conditions be evaluated?

Systematic Evaluation Protocol:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
  • HPLC Stability Monitoring: Track degradation products using a C18 column and mobile phase (e.g., acetonitrile/0.1% formic acid) with UV detection at λ = 254 nm .
  • LC-MS/MS Identification: Characterize degradation products via fragmentation patterns to identify labile functional groups (e.g., cyclopropane ring opening) .

What experimental approaches elucidate metabolic pathways in preclinical models?

Metabolite Profiling Workflow:

  • Radiolabeled Studies: Synthesize ¹⁴C-labeled analogs to track metabolite distribution in hepatocytes or microsomes .
  • High-Resolution LC-MS/MS: Use Q-TOF systems to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
  • CYP Enzyme Inhibition Assays: Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

How should SAR studies be designed to optimize pharmacological profiles?

SAR Optimization Framework:

  • Core Modifications: Replace the phenyl group with halogenated or heteroaromatic rings to modulate lipophilicity .
  • Piperidine Substitutions: Introduce methyl or fluorine groups at the 4-position to enhance target binding and metabolic stability .
  • Cyclopropane Bioisosteres: Test spirocyclic or bicyclic analogs to balance conformational rigidity and solubility .

What considerations are paramount for developing a validated HPLC method for biological matrix quantification?

Method Development Guidelines:

  • Column Selection: Use a C18 column with 3.5 µm particle size for optimal resolution of the compound from matrix interferences .
  • Mobile Phase Optimization: Adjust pH (2.5–3.5 with formic acid) and organic modifier gradient (acetonitrile vs. methanol) to improve peak symmetry .
  • Validation Parameters: Assess linearity (R² > 0.99), LOQ (<10 ng/mL), and recovery (>90%) per ICH Q2(R1) guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.